N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide
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Overview
Description
N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide is an organic compound that belongs to the class of biphenylcarbonitriles. This compound is characterized by the presence of a cyano group (-CN) attached to the biphenyl structure, which is further linked to an acetamide group (-CONH2). The unique structure of N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide makes it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide typically involves the reaction of 4’-aminomethyl-biphenyl-2-carbonitrile with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as xylene. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The cyano group can undergo nucleophilic substitution reactions with reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) or sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of azides or methoxy derivatives.
Scientific Research Applications
N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in protein-ligand binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as dihydrofolate reductase (DHFR), by binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can lead to the disruption of essential cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide can be compared with other biphenyl derivatives, such as:
- N-(4’-Cyano[1,1’-biphenyl]-3-yl)acetamide
- N-(4’-Cyano[1,1’-biphenyl]-4-yl)acetamide
These compounds share similar structural features but differ in the position of the cyano group on the biphenyl ring. The unique positioning of the cyano group in N-(4’-Cyano[1,1’-biphenyl]-2-yl)acetamide contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
893738-66-4 |
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Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-[2-(4-cyanophenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H12N2O/c1-11(18)17-15-5-3-2-4-14(15)13-8-6-12(10-16)7-9-13/h2-9H,1H3,(H,17,18) |
InChI Key |
HEJSNIBLNLZREP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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